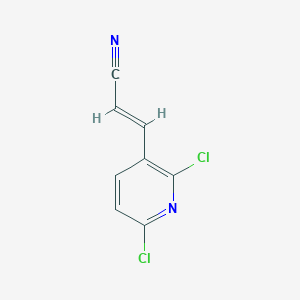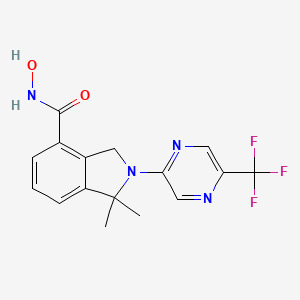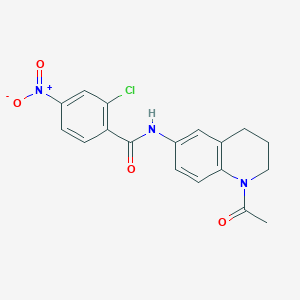![molecular formula C28H26N4O3 B2679944 1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679944.png)
1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the compound “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone” was prepared by mixing 4-methoxybenzaldehyde and 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide . This was achieved via a mechanochemical process .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The presence of dimethoxyphenyl and diphenylpyrazolyl groups contribute to its unique chemical properties.
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the Michael addition of N-heterocycles to chalcones has been applied to the preparation of similar compounds . This reaction was catalyzed by 1,3-bis(carboxymethyl)imidazolium chloride .
科学的研究の応用
Synthetic Methodologies and Chemical Properties
- The synthesis of pyrazole derivatives, including structures similar to "1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone," involves condensation reactions that yield compounds with promising biological activities. These synthetic approaches enable the exploration of structure-activity relationships and the development of novel compounds with optimized properties (Bandgar et al., 2009).
Biological Evaluations
- The exploration of the biological activities of pyrazole derivatives reveals their potential as anti-inflammatory, antioxidant, and antimicrobial agents. Compounds exhibiting significant inhibitory activities against key inflammatory cytokines and pathogens suggest their therapeutic utility in treating conditions associated with inflammation and microbial infections (Bandgar et al., 2009).
Physicochemical Studies and Sensor Applications
- Pyrazole derivatives have been investigated for their physicochemical properties and applications as chemical sensors. The design and synthesis of compounds that respond to specific stimuli, such as metal ions, through colorimetric or fluorescent changes, underscore their potential in analytical chemistry and environmental monitoring (Soufeena & Aravindakshan, 2019).
Anticancer and Antimalarial Activities
- The cytotoxic effects of pyrazole derivatives against various cancer cell lines, including their potential to induce cell cycle arrest and apoptosis, highlight their relevance in cancer research. The development of compounds with high tumor specificity offers a promising direction for the discovery of novel anticancer agents (Alagöz et al., 2021). Additionally, the evaluation of pyrazole derivatives for their heme polymerization inhibitory activity suggests their potential as antimalarial agents, offering a new therapeutic approach for malaria treatment (Ekawati et al., 2020).
将来の方向性
特性
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-19(33)32-25(17-24(29-32)21-14-15-26(34-2)27(16-21)35-3)23-18-31(22-12-8-5-9-13-22)30-28(23)20-10-6-4-7-11-20/h4-16,18,25H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZHXQXGHKBNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-ethyl 2-cyano-2-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)acetate](/img/structure/B2679861.png)
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2679862.png)
![(1-((3,5-dimethylisoxazol-4-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2679864.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate](/img/structure/B2679865.png)


![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)

![2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2679874.png)
![2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2679875.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one](/img/structure/B2679878.png)


![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide](/img/structure/B2679884.png)
